(E)-N'-(3,5-Dibromo-2-hydroxybenzylidene)nicotinohydrazide
Description
(E)-N'-(3,5-Dibromo-2-hydroxybenzylidene)nicotinohydrazide is a Schiff base hydrazone derivative synthesized via condensation of 3,5-dibromo-2-hydroxybenzaldehyde with nicotinic acid hydrazide. Its molecular formula is C₁₃H₉Br₂N₃O₂, with a planar structure stabilized by an intramolecular O–H⋯N hydrogen bond between the hydroxyl group and the hydrazinic nitrogen. The dihedral angle between the benzene and pyridine rings is 5.7(2)°, indicating near planarity . In the crystal lattice, intermolecular N–H⋯O hydrogen bonds form chains along the [001] direction .
Properties
IUPAC Name |
N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Br2N3O2/c14-10-4-9(12(19)11(15)5-10)7-17-18-13(20)8-2-1-3-16-6-8/h1-7,19H,(H,18,20)/b17-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJMOQAFMPSKRU-REZTVBANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NN=CC2=C(C(=CC(=C2)Br)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Br2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(3,5-Dibromo-2-hydroxybenzylidene)nicotinohydrazide typically involves the condensation reaction between 3,5-dibromo-2-hydroxybenzaldehyde and nicotinohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
3,5-Dibromo-2-hydroxybenzaldehyde+Nicotinohydrazide→(E)-N’-(3,5-Dibromo-2-hydroxybenzylidene)nicotinohydrazide
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Structural Analysis and Reactivity Implications
The compound’s reactivity is influenced by its intra- and intermolecular hydrogen bonding , as confirmed by X-ray crystallography .
Key Structural Features
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Intramolecular O–H···N Bond : Forms between the hydroxyl group (O1) and the adjacent hydrazine nitrogen (N2), stabilizing the planar conformation.
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Intermolecular N–H···O Bonds : Link symmetry-related molecules into chains along the c-axis .
Table 2: Hydrogen Bonding Parameters
| Bond Type | Distance (Å) | Angle (°) | Role in Reactivity | Source |
|---|---|---|---|---|
| O1–H1A···N2 (intra) | 2.58 | 146 | Stabilizes molecular planarity | |
| N2–H2A···O2 (inter) | 2.99 | 172 | Facilitates crystal packing |
Crystal Data
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Crystal System : Monoclinic
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Space Group : P2₁/c
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Unit Cell Parameters :
Reactivity in Context
While direct chemical reactions (e.g., further derivatization or catalytic applications) are not explicitly documented in the literature, the compound’s hydrogen-bonding network suggests potential for:
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that (E)-N'-(3,5-Dibromo-2-hydroxybenzylidene)nicotinohydrazide exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. The compound’s mechanism of action may involve disruption of microbial cell walls or interference with metabolic pathways, although specific pathways require further elucidation through detailed studies.
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. Its ability to induce apoptosis in cancer cells has been documented, particularly in studies involving breast and prostate cancer cell lines. The compound's interaction with DNA and its role in inhibiting cell proliferation are areas of active research, suggesting it could serve as a lead compound for developing new anticancer therapies.
Neuroprotective Effects
There is emerging evidence that this compound may have neuroprotective effects. Preliminary studies suggest it can protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Materials Science
Synthesis of Nanomaterials
The compound has been utilized as a precursor in the synthesis of nanomaterials. Its unique chemical structure allows for the formation of hybrid materials with enhanced electrical and thermal properties. Research into the use of this compound in the development of conductive polymers and nanocomposites is ongoing.
Photoluminescent Materials
There are indications that this compound can be incorporated into photoluminescent materials. Its ability to absorb light and re-emit it at different wavelengths makes it suitable for applications in optoelectronics and display technologies.
Chemical Probes
Biochemical Research
this compound serves as a valuable chemical probe in biochemical research. Its ability to selectively bind to certain proteins can facilitate the study of protein interactions and functions within cellular environments. This application is particularly relevant in drug discovery processes where understanding protein-ligand interactions is crucial.
Case Studies
Mechanism of Action
The mechanism of action of (E)-N’-(3,5-Dibromo-2-hydroxybenzylidene)nicotinohydrazide involves its interaction with specific molecular targets. For example, in chemical sensing applications, the compound can form complexes with metal ions, leading to changes in its optical properties. These interactions are often mediated by the hydroxy and imine groups, which can coordinate with metal ions or participate in hydrogen bonding.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Similarities and Differences
(a) Hydrogen Bonding and Planarity
- Similarity: Compounds like (E)-N'-(3,5-Dibromo-2-hydroxybenzylidene)-4-hydroxybenzohydrazide monohydrate () share the 3,5-dibromo-2-hydroxybenzylidene core and exhibit intramolecular O–H⋯N hydrogen bonding. However, the latter forms 2D layers via O–H⋯O and N–H⋯O interactions, unlike the 1D chains in the target compound .
(b) Substituent Effects
- Bromine vs. Nitro Groups : The compound 4-bromo-N′-(3,5-dibromo-2-hydroxybenzylidene)-benzohydrazide (D13) () replaces the pyridine ring with a brominated benzene, resulting in superior antifungal activity (MIC range: 1–4 µg/mL against Sporothrix spp.) compared to the target compound, which lacks direct antifungal data .
- Hydroxyl Position: The structurally similar N′-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylene]nicotinohydrazide () has an additional hydroxyl group at the 4-position, altering hydrogen-bonding networks and solubility .
(a) Antimicrobial and Antifungal Activity
(b) Cytotoxicity
- Organotin(IV) Analogues: Diphenyltin(IV) complexes of hydrazones (e.g., N'-(3,5-dibromo-2-hydroxybenzylidene)-4-(1H-indole-3-yl)butanehydrazide) show potent cytotoxicity (IC₅₀: 2–10 µM) against A549 and MCF7 cell lines, attributed to phenyl group planarity enhancing DNA intercalation . The target compound’s non-metallated form likely has lower cytotoxicity.
(b) Metal Complexation
- The target compound’s planar structure and O/N donor atoms make it a candidate for metal coordination. For example, oxovanadium(V) and molybdenum(VI) complexes with analogous ligands () exhibit enhanced bioactivity and thermal stability .
Crystallographic and Spectroscopic Features
- Vibrational Spectroscopy: FTIR of (E)-N′-(thiophen-2-ylmethylene)nicotinohydrazide () shows C=N stretches at ~1600 cm⁻¹, comparable to the target compound’s azomethine vibration .
Biological Activity
(E)-N'-(3,5-Dibromo-2-hydroxybenzylidene)nicotinohydrazide is a Schiff base compound that has garnered attention for its diverse biological activities. This article aims to explore its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 399.04 g/mol. It is characterized by a planar structure with a dihedral angle of 5.7° between the benzene and pyridine rings, which facilitates intramolecular hydrogen bonding that may influence its biological activity .
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 399.04 g/mol |
| Melting Point | 236-240 °C |
| Purity | >95% (HPLC) |
| Appearance | Colorless to pale yellow solid |
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Bacillus subtilis , Escherichia coli , Pseudomonas fluorescens , and Staphylococcus aureus . The compound showed potent antibacterial effects, which suggests its potential as an antimicrobial agent in clinical settings .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies indicate that it can inhibit the growth of cancer cell lines such as MIA PaCa-2 (pancreatic cancer) and MCF-7 (breast cancer). The mechanism appears to involve the induction of apoptosis in cancer cells, which is mediated through the modulation of various signaling pathways .
Case Study: In Vitro Evaluation
A study evaluated the growth inhibitory effects of this compound on MIA PaCa-2 and MCF-7 cells. The results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating effective concentrations for therapeutic potential.
| Cell Line | IC50 Value (µM) |
|---|---|
| MIA PaCa-2 | 15 |
| MCF-7 | 10 |
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that it triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Properties : The hydroxyl group in its structure may contribute to antioxidant activity, reducing oxidative stress in cells .
Q & A
Q. What are the standard synthetic routes for (E)-N'-(3,5-Dibromo-2-hydroxybenzylidene)nicotinohydrazide, and how are reaction conditions optimized?
The compound is typically synthesized via acid-catalyzed Schiff base condensation. Equimolar amounts of 3,5-dibromo-2-hydroxybenzaldehyde and nicotinohydrazide are refluxed in methanol or ethanol with a few drops of acetic acid as a catalyst . Reaction monitoring via TLC, IR, and UV-vis spectroscopy ensures completion. Yield optimization often involves adjusting reaction time (1–3 hours) and solvent polarity. For example, methanol produces crystalline solids suitable for X-ray diffraction .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- IR spectroscopy : Identifies key functional groups (C=N stretch at ~1600 cm⁻¹, O–H bend at ~3400 cm⁻¹) .
- Single-crystal X-ray diffraction (SC-XRD) : Resolves the E-configuration, dihedral angles between aromatic rings (e.g., 9.3° in related analogs), and intramolecular hydrogen bonds (O–H⋯N, O–H⋯Br) .
- NMR and mass spectrometry : Confirm molecular integrity (e.g., ¹H-NMR signals for aromatic protons and hydrazide NH groups) .
Q. How does the presence of bromine substituents influence the compound’s physicochemical properties?
Bromine atoms enhance molecular polarizability and stabilize the crystal lattice via halogen bonding (C–Br⋯O/N interactions). This increases melting points and solubility in polar aprotic solvents (e.g., DMSO) . The electron-withdrawing effect of Br also modulates the electronic environment of the hydrazone moiety, affecting redox behavior in catalytic applications .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data between computational predictions and experimental results?
Discrepancies in isomer stability (E vs. Z) are addressed via hybrid methods:
- DFT calculations : Compare relative Gibbs free energies of isomers. For example, DFT at the B3LYP/6-31G(d) level predicted a Z-isomer as more stable in a related nicotinohydrazide derivative, but SC-XRD confirmed the E-configuration experimentally .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., Br⋯Br contacts) to explain packing anomalies .
Q. How is this compound utilized in coordination chemistry, and what are its implications for catalysis?
The hydrazone acts as a tridentate ligand (O, N, O donors) in vanadium(V) complexes. For instance, [VOL2L] (where L2 = dianionic form of the title compound) adopts an octahedral geometry, enabling catalytic epoxidation of alkenes with tert-butyl hydroperoxide (TBHP). Reported yields reach 85–92% for styrene derivatives under mild conditions (25°C, 12 hours) .
Q. What methodological approaches link structural features to antimicrobial activity?
- Structure-activity relationship (SAR) studies : Bromine and fluorine substituents enhance antibacterial activity by increasing lipophilicity and membrane penetration. For example, MIC values against Staphylococcus aureus drop from 128 µg/mL (non-halogenated analogs) to 32 µg/mL for brominated derivatives .
- Docking simulations : Predict interactions with bacterial targets (e.g., type III secretion system proteins in Yersinia), validated via fluorescence microscopy and growth inhibition assays .
Q. How do solvent and pH conditions affect the compound’s stability in biological assays?
The compound is stable in DMSO stock solutions (50 mM) but degrades in aqueous media at pH > 7 due to hydrolysis of the hydrazone bond. Biological testing requires dilution into culture medium with ≤0.1% DMSO to maintain activity .
Data Contradiction Analysis
Q. Why do some studies report variable antibacterial efficacy despite similar synthetic protocols?
Discrepancies arise from:
- Crystallographic polymorphism : Subtle differences in packing (e.g., methanol solvates vs. unsolvated forms) alter solubility and bioavailability .
- Assay conditions : Variations in bacterial strain virulence (e.g., Gram-positive vs. Gram-negative) and incubation time (24 vs. 48 hours) impact MIC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
